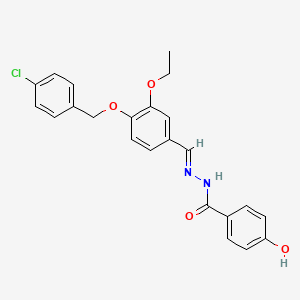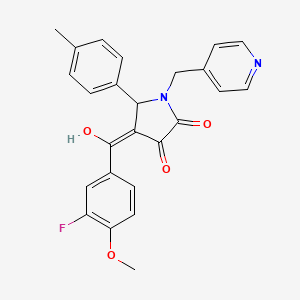![molecular formula C24H21Cl3FN3O4S B12008100 Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including ester, amide, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. A general synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Ester Group: The ester group can be introduced through esterification reactions, typically using ethanol and a suitable acid catalyst.
Addition of the Amide Group: The phenylcarbamoyl group can be added via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Attachment of the Trichloroethyl Group: The trichloroethyl group can be introduced through nucleophilic substitution reactions, where a trichloroethyl halide reacts with an amine group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trichloroethyl and fluorophenyl groups could enhance binding affinity to certain molecular targets, while the thiophene ring might facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-aminothiophene-3-carboxylate: Lacks the trichloroethyl and fluorophenyl groups, potentially resulting in different bioactivity.
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-(2,2,2-trichloroethyl)aminothiophene-3-carboxylate: Similar structure but without the fluorophenyl group, which might affect its binding properties.
Uniqueness
Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both trichloroethyl and fluorophenyl groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H21Cl3FN3O4S |
|---|---|
Molekulargewicht |
572.9 g/mol |
IUPAC-Name |
ethyl 4-methyl-5-(phenylcarbamoyl)-2-[[2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21Cl3FN3O4S/c1-3-35-22(34)17-13(2)18(20(33)29-16-7-5-4-6-8-16)36-21(17)31-23(24(25,26)27)30-19(32)14-9-11-15(28)12-10-14/h4-12,23,31H,3H2,1-2H3,(H,29,33)(H,30,32) |
InChI-Schlüssel |
JBMOJMAWASWGJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)
![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)
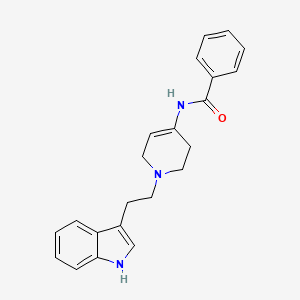
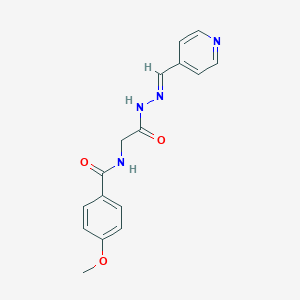

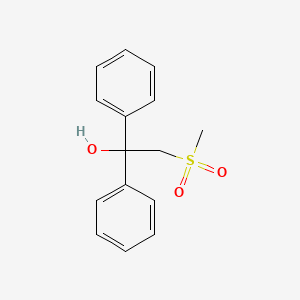

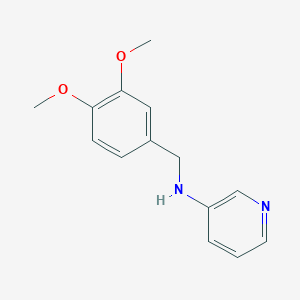
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)

